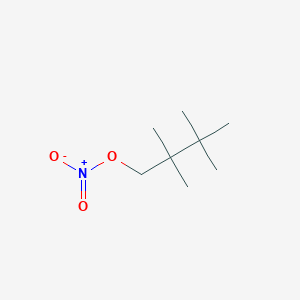
2,2,3,3-Tetramethylbutyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethylbutyl nitrate is an organic compound with the molecular formula C8H17NO3. It is a nitrate ester derived from 2,2,3,3-tetramethylbutanol. This compound is known for its unique structural configuration, which includes a nitrate group attached to a highly branched alkyl chain. The compound’s molecular weight is 175.2255 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetramethylbutyl nitrate typically involves the nitration of 2,2,3,3-tetramethylbutanol. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitrate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetramethylbutyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate group to an amine or hydroxylamine.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethylbutyl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Wirkmechanismus
The mechanism of action of 2,2,3,3-tetramethylbutyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound interacts with molecular targets such as soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking the nitrate group.
tert-Butyl isocyanide: An organic compound with a similar branched alkyl chain but containing an isocyanide group instead of a nitrate group.
Uniqueness: 2,2,3,3-Tetramethylbutyl nitrate is unique due to its nitrate ester functionality, which imparts distinct chemical reactivity and potential biological activity. Its branched structure also contributes to its stability and specific physical properties .
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2,2,3,3-tetramethylbutyl nitrate |
InChI |
InChI=1S/C8H17NO3/c1-7(2,3)8(4,5)6-12-9(10)11/h6H2,1-5H3 |
InChI-Schlüssel |
USRAVSDOQDCJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C)(C)CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


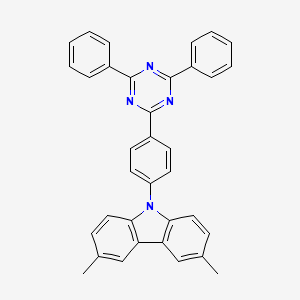

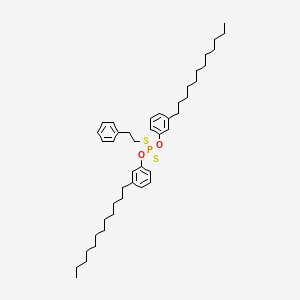

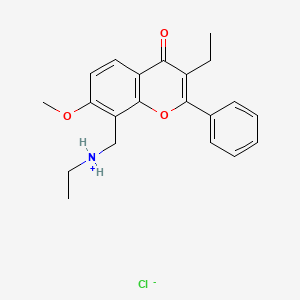
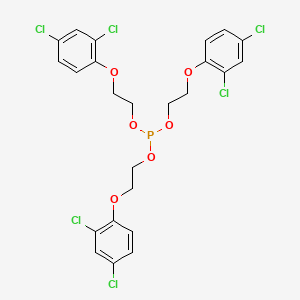
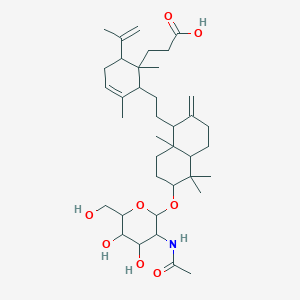
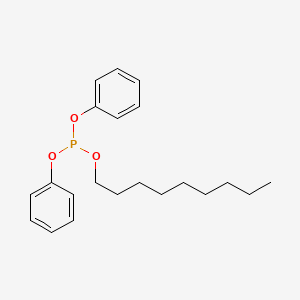
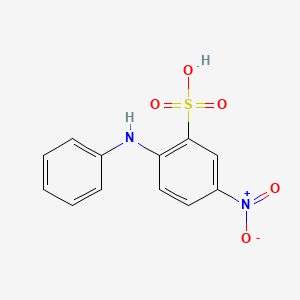
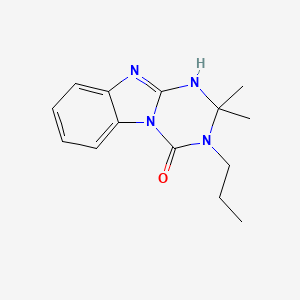
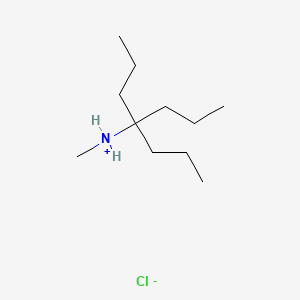
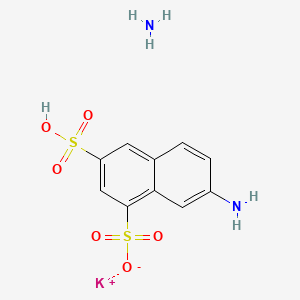
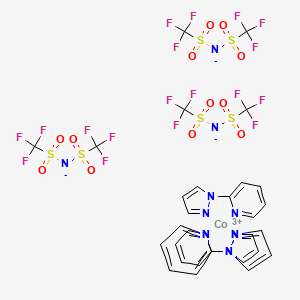
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
